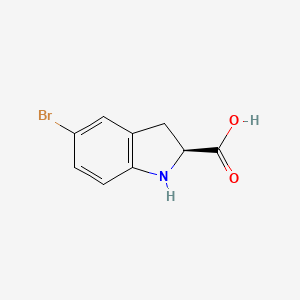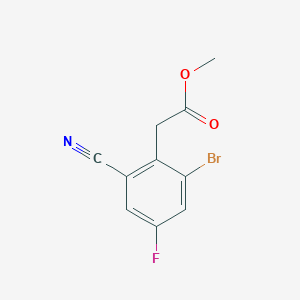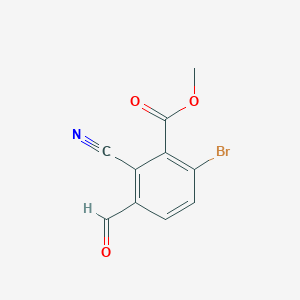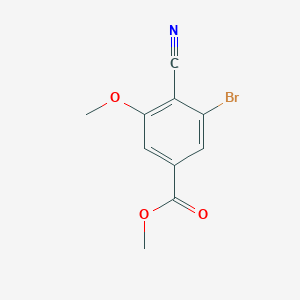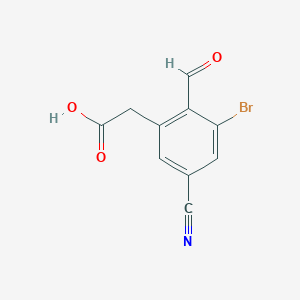
6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Overview
Description
6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, also known as BMB-4, is a small molecule that has been of interest to researchers due to its potential use in cancer treatment. BMB-4 has been found to inhibit the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of many proteins that are important for cancer cell survival.
Scientific Research Applications
Structural and Spectral Analysis
6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, as a benzothiazole derivative, demonstrates interesting structural properties. A study on a similar compound, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, revealed its crystal structure and interactions. The compound forms a bridge between molecules of 2-mercapto benzothiazole and morpholine, and the morpholine ring adopts a chair conformation. This study helps in understanding the structural configurations and interactions of such compounds (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
Reaction with Amines
Research on reactions involving benzothiazoles and amines, such as morpholine, provides insights into chemical processes. In one study, the reaction of 6-methyl-2-methylthio-3-(2-thioxo-1,3,4-oxadiazol-5-yl)methyl-4(3H)-pyrimidinone with amines was investigated. This research highlighted the reactivity and potential pathways for the synthesis of new compounds (Yakubkene & Vainilavichyus, 1998).
Norepinephrine Inhibitors
In the field of medicinal chemistry, derivatives of benzothiazoles have been studied for their potential as norepinephrine inhibitors. A study focused on the identification of a new series of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides that showed potency and selectivity as inhibitors of the norepinephrine transporter. This research is significant for the development of new therapeutic agents (O'Neill et al., 2011).
Synthesis and Biological Activities
The synthesis and biological evaluation of benzothiazole derivatives have been a significant area of research. Compounds such as N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines have been synthesized and characterized for their antibacterial and entomological activities. Such studies contribute to the development of new biologically active molecules (Chaudhary et al., 2011).
properties
IUPAC Name |
6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-11-2-3-12-13(10-11)19-14(16-12)15-4-5-17-6-8-18-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJWRWIDUJIPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





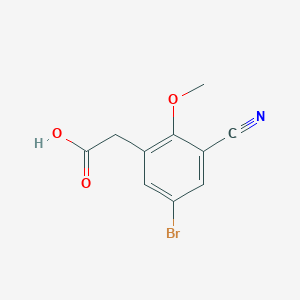



![2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415630.png)

